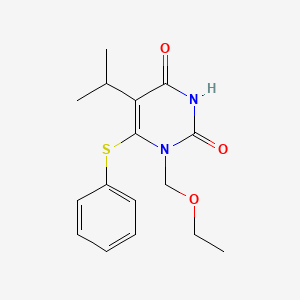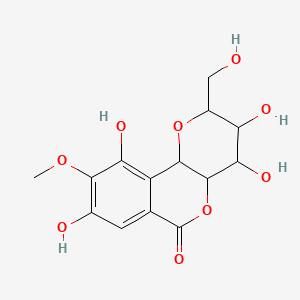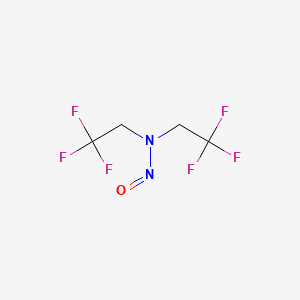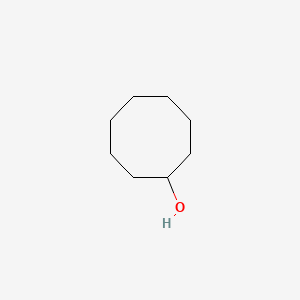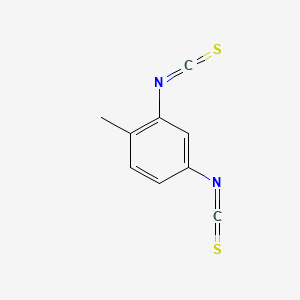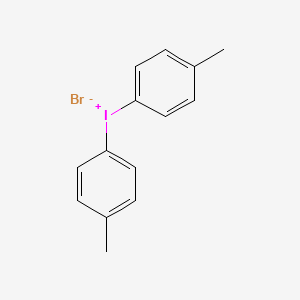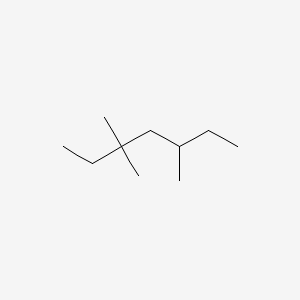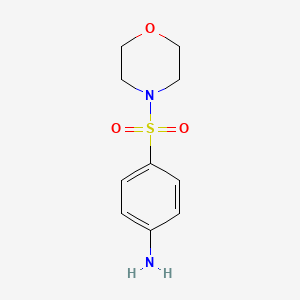![molecular formula C17H21F3N6O4 B1193989 (2S)-N-[(2S)-1-[(2S)-2-amino-3-[2-(trifluoromethyl)-1H-imidazol-5-yl]propanoyl]pyrrolidine-2-carbonyl]-5-oxopyrrolidine-2-carboxamide CAS No. 92484-23-6](/img/structure/B1193989.png)
(2S)-N-[(2S)-1-[(2S)-2-amino-3-[2-(trifluoromethyl)-1H-imidazol-5-yl]propanoyl]pyrrolidine-2-carbonyl]-5-oxopyrrolidine-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (2S)-N-[(2S)-1-[(2S)-2-amino-3-[2-(trifluoromethyl)-1H-imidazol-5-yl]propanoyl]pyrrolidine-2-carbonyl]-5-oxopyrrolidine-2-carboxamide is a complex organic molecule It features a trifluoromethyl group attached to an imidazole ring, which is further connected to a pyrrolidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-N-[(2S)-1-[(2S)-2-amino-3-[2-(trifluoromethyl)-1H-imidazol-5-yl]propanoyl]pyrrolidine-2-carbonyl]-5-oxopyrrolidine-2-carboxamide typically involves multiple steps:
Formation of the imidazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Coupling with the pyrrolidine ring: This step can be performed using peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Final assembly: The final step involves the coupling of the intermediate with the pyrrolidine-2-carboxamide under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and continuous flow reactors to streamline the process and reduce production costs.
化学反应分析
Types of Reactions
(2S)-N-[(2S)-1-[(2S)-2-amino-3-[2-(trifluoromethyl)-1H-imidazol-5-yl]propanoyl]pyrrolidine-2-carbonyl]-5-oxopyrrolidine-2-carboxamide: can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The imidazole ring can be reduced under hydrogenation conditions.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are commonly employed.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce partially or fully hydrogenated imidazole rings.
科学研究应用
(2S)-N-[(2S)-1-[(2S)-2-amino-3-[2-(trifluoromethyl)-1H-imidazol-5-yl]propanoyl]pyrrolidine-2-carbonyl]-5-oxopyrrolidine-2-carboxamide: has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its potential as a biochemical probe for studying enzyme interactions and protein-ligand binding.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Used in the development of new materials with unique properties, such as enhanced stability or reactivity.
作用机制
The mechanism of action of (2S)-N-[(2S)-1-[(2S)-2-amino-3-[2-(trifluoromethyl)-1H-imidazol-5-yl]propanoyl]pyrrolidine-2-carbonyl]-5-oxopyrrolidine-2-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes or receptors, while the imidazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
相似化合物的比较
Similar Compounds
(2S)-N-[(2S)-1-[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]-5-oxopyrrolidine-2-carboxamide: Lacks the trifluoromethyl group, which may result in different binding affinities and biological activities.
(2S)-N-[(2S)-1-[(2S)-2-amino-3-[2-(methyl)-1H-imidazol-5-yl]propanoyl]pyrrolidine-2-carbonyl]-5-oxopyrrolidine-2-carboxamide: Contains a methyl group instead of a trifluoromethyl group, potentially altering its chemical reactivity and stability.
Uniqueness
The presence of the trifluoromethyl group in (2S)-N-[(2S)-1-[(2S)-2-amino-3-[2-(trifluoromethyl)-1H-imidazol-5-yl]propanoyl]pyrrolidine-2-carbonyl]-5-oxopyrrolidine-2-carboxamide imparts unique properties, such as increased lipophilicity and metabolic stability. This makes it a valuable compound for various applications, particularly in medicinal chemistry where these properties can enhance drug efficacy and bioavailability.
属性
CAS 编号 |
92484-23-6 |
|---|---|
分子式 |
C17H21F3N6O4 |
分子量 |
430.4 g/mol |
IUPAC 名称 |
(2S)-N-[(2S)-1-[(2S)-2-amino-3-[2-(trifluoromethyl)-1H-imidazol-5-yl]propanoyl]pyrrolidine-2-carbonyl]-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C17H21F3N6O4/c18-17(19,20)16-22-7-8(23-16)6-9(21)15(30)26-5-1-2-11(26)14(29)25-13(28)10-3-4-12(27)24-10/h7,9-11H,1-6,21H2,(H,22,23)(H,24,27)(H,25,28,29)/t9-,10-,11-/m0/s1 |
InChI 键 |
VFWHEXLJERBSPY-DCAQKATOSA-N |
SMILES |
C1CC(N(C1)C(=O)C(CC2=CN=C(N2)C(F)(F)F)N)C(=O)NC(=O)C3CCC(=O)N3 |
手性 SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CC2=CN=C(N2)C(F)(F)F)N)C(=O)NC(=O)[C@@H]3CCC(=O)N3 |
规范 SMILES |
C1CC(N(C1)C(=O)C(CC2=CN=C(N2)C(F)(F)F)N)C(=O)NC(=O)C3CCC(=O)N3 |
同义词 |
2-TFM-TRH 2-trifluoromethyl-Im-TRH 2-trifluoromethylimidazole-thyrotropin-releasing hormone thyrotropin-releasing hormone, 2-fluoromethylimidazole- TRH, 2-fluoromethylimidazole- |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


